Cas no 2225144-32-9 (tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate)

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate
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- インチ: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3
- InChIKey: DENLNXDFUBLANB-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(C=O)(CCCC2)CC1
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718898-2.5g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 2.5g |
$1874.0 | 2023-09-20 | |
Enamine | EN300-1718898-5.0g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 5.0g |
$2774.0 | 2023-07-09 | |
Enamine | EN300-1718898-0.5g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 0.5g |
$746.0 | 2023-09-20 | |
Chemenu | CM479343-250mg |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95%+ | 250mg |
$489 | 2023-03-24 | |
Aaron | AR01FIL5-100mg |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 100mg |
$481.00 | 2025-02-11 | |
Aaron | AR01FIL5-500mg |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 500mg |
$1051.00 | 2025-02-11 | |
1PlusChem | 1P01FICT-2.5g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 2.5g |
$2379.00 | 2023-12-18 | |
A2B Chem LLC | AY02445-10g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 10g |
$4366.00 | 2024-04-20 | |
1PlusChem | 1P01FICT-1g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 1g |
$1244.00 | 2023-12-18 | |
1PlusChem | 1P01FICT-10g |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |
2225144-32-9 | 95% | 10g |
$5147.00 | 2023-12-18 |
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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S. Ahmed Chem. Commun., 2009, 6421-6423
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylateに関する追加情報
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate (CAS No. 2225144-32-9): A Comprehensive Overview
tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate (CAS No. 2225144-32-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, including the development of novel therapeutic agents and the exploration of new biological pathways.
The tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate molecule is a derivative of indole, a heterocyclic aromatic organic compound with a wide range of biological activities. The presence of the tert-butyl group and the formyl functionality at the 3a position imparts distinct chemical properties and reactivity profiles, making it an intriguing candidate for further study.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate. Techniques such as transition-metal-catalyzed reactions and organocatalysis have been employed to achieve high yields and stereoselectivity. These synthetic methods not only enhance the accessibility of the compound but also provide insights into its structural stability and functional group compatibility.
In the realm of medicinal chemistry, tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate has shown promise as a lead compound for drug discovery. Its indole scaffold is known to interact with various biological targets, including enzymes, receptors, and ion channels. Studies have demonstrated that modifications to the formyl group and the tert-butyl ester can significantly influence the compound's pharmacological properties, such as solubility, permeability, and metabolic stability.
One notable application of tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate is in the development of anti-inflammatory agents. Research has indicated that this compound can modulate key inflammatory pathways, such as NF-κB and MAPK signaling, thereby reducing inflammation in cellular models. These findings suggest that tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate could serve as a valuable starting point for designing more potent and selective anti-inflammatory drugs.
Beyond its therapeutic potential, tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate has also been explored for its utility in chemical biology. The formyl group at the 3a position can be readily functionalized to introduce various bioorthogonal handles, enabling site-specific labeling and conjugation reactions. This feature makes it an attractive tool for probing protein-protein interactions and studying cellular processes in real-time.
Moreover, computational studies have provided valuable insights into the molecular dynamics and conformational behavior of tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate. Molecular dynamics simulations have revealed that the tert-butyl group stabilizes specific conformations of the indole ring, which may influence its binding affinity to target proteins. These computational models can guide rational drug design efforts by predicting favorable interactions and optimizing lead compounds.
In conclusion, tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate (CAS No. 2225144-32-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it a promising candidate for developing novel therapeutic agents and advancing our understanding of biological systems. Ongoing research continues to uncover new applications and optimize its properties for practical use.
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